1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride
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Description
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a useful research compound. Its molecular formula is C17H28Cl2N2O3 and its molecular weight is 379.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound contains a methylpiperazine fragment , which is known to interact with various receptors and enzymes in the body.
Mode of Action
It’s known that methylpiperazine derivatives can interact with their targets throughhydrogen bonds , hydrophobic interactions , and π-π stacking . The exact interaction of this compound with its targets would depend on the specific nature of the target and the local environment.
Biochemical Pathways
Compounds containing a methylpiperazine fragment have been shown to affect various biochemical pathways, including those involvingcholinesterase enzymes . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
Some methylpiperazine derivatives have been shown to haveantifungal and antibacterial activities. The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-17(21)14-4-6-16(7-5-14)22-13-15(20)12-19-10-8-18(2)9-11-19;;/h4-7,15,20H,3,8-13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBGEOXKFFXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.